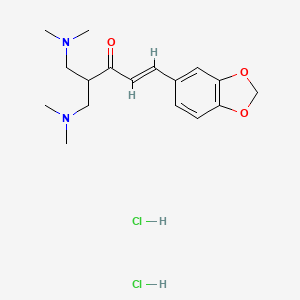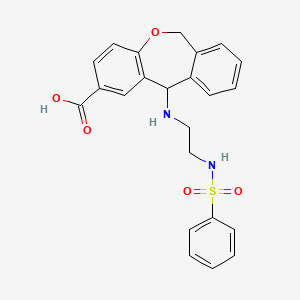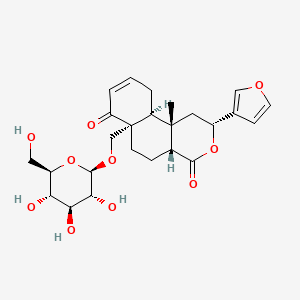
epi-12-palmatoside G
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Epi-12-palmatoside G is a naturally occurring compound found in the plant Fibraurea tinctoria. It belongs to the class of glycosides and has been studied for its various biological activities, including its potential anti-inflammatory and antioxidant properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of epi-12-palmatoside G involves several steps, starting from the extraction of the compound from the plant source. The extraction is typically done using methanol as a solvent. The compound is then purified using chromatographic techniques .
Industrial Production Methods
The use of advanced chromatographic techniques and high-performance liquid chromatography (HPLC) is common in the purification process .
Analyse Chemischer Reaktionen
Types of Reactions
Epi-12-palmatoside G undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a reference compound in analytical studies and for the synthesis of related glycosides.
Biology: The compound has shown potential anti-inflammatory and antioxidant activities, making it a subject of interest in biological research.
Medicine: Epi-12-palmatoside G is being investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: The compound’s antioxidant properties make it a potential additive in food and cosmetic industries
Wirkmechanismus
The mechanism of action of epi-12-palmatoside G involves its interaction with various molecular targets and pathways. It has been found to inhibit the production of nitric oxide (NO) from macrophages, which is a key mediator of inflammation. The compound also inhibits the activity of cytochrome P450 3A4, an enzyme involved in drug metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Epi-12-palmatoside G is similar to other glycosides found in Fibraurea tinctoria, such as fibraurin, fibraurinoside, fibrauretin A, and epifibrauretinoside A .
Uniqueness
What sets this compound apart from similar compounds is its specific molecular structure and its unique biological activities. Its ability to inhibit NO production and cytochrome P450 3A4 activity makes it a compound of particular interest in anti-inflammatory and drug metabolism studies .
Eigenschaften
CAS-Nummer |
960496-89-3 |
|---|---|
Molekularformel |
C25H32O10 |
Molekulargewicht |
492.5 g/mol |
IUPAC-Name |
(2R,4aR,6aR,10aS,10bS)-2-(furan-3-yl)-10b-methyl-6a-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,4a,5,6,10,10a-hexahydro-1H-benzo[f]isochromene-4,7-dione |
InChI |
InChI=1S/C25H32O10/c1-24-9-15(13-6-8-32-11-13)34-22(31)14(24)5-7-25(17(24)3-2-4-18(25)27)12-33-23-21(30)20(29)19(28)16(10-26)35-23/h2,4,6,8,11,14-17,19-21,23,26,28-30H,3,5,7,9-10,12H2,1H3/t14-,15+,16+,17-,19+,20-,21+,23+,24+,25-/m0/s1 |
InChI-Schlüssel |
YROXDMYKXGMKSM-MVKHKFTQSA-N |
Isomerische SMILES |
C[C@@]12C[C@@H](OC(=O)[C@@H]1CC[C@@]3([C@H]2CC=CC3=O)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C5=COC=C5 |
Kanonische SMILES |
CC12CC(OC(=O)C1CCC3(C2CC=CC3=O)COC4C(C(C(C(O4)CO)O)O)O)C5=COC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


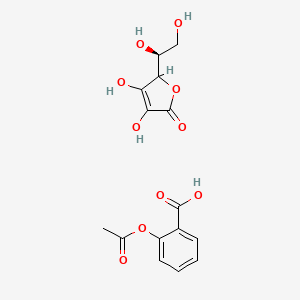
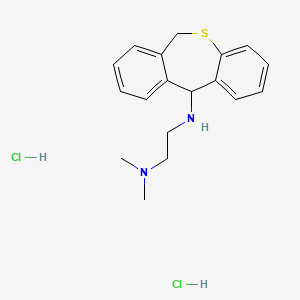
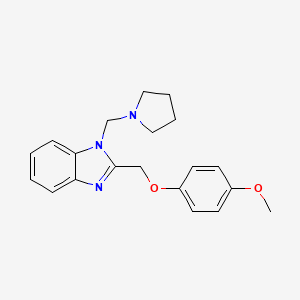
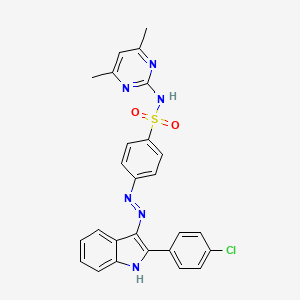
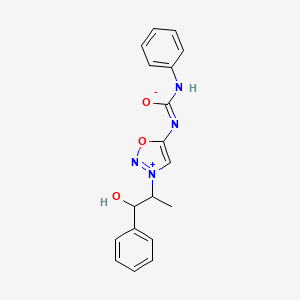

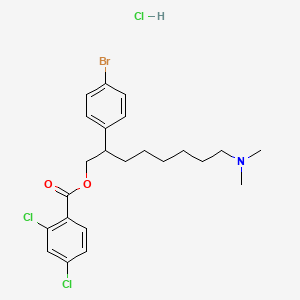
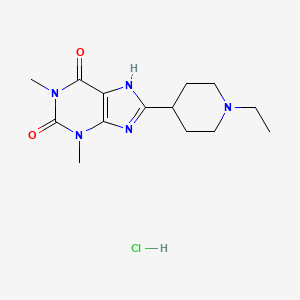
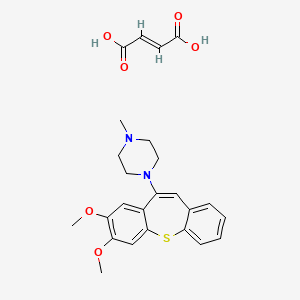
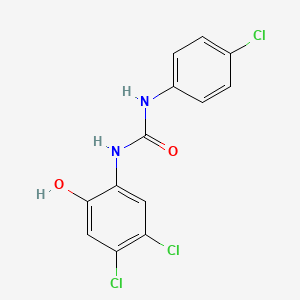

![4-[2-[2-(4-chlorophenyl)-3-phenylpyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;dihydrochloride](/img/structure/B12760119.png)
